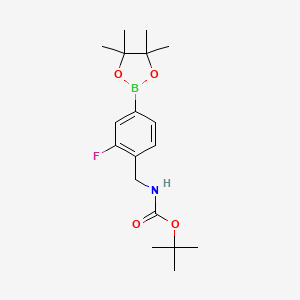

4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester

説明

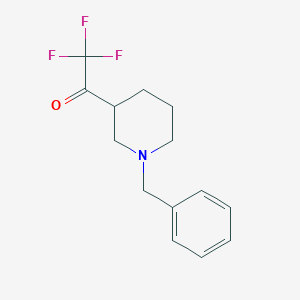

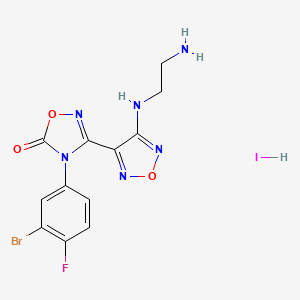

“4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester” is a chemical compound with the empirical formula C17H26BNO4 . It is also known as 4-N-Boc-phenylboronic acid pinacol ester or tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is dependent on the substituents in the aromatic ring and the pH, which strongly influences the rate of the reaction .Molecular Structure Analysis

The molecular weight of “4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester” is 319.20 . The SMILES string representation of the molecule isCC(C)(C)OC(=O)Nc1ccc(cc1)B2OC(C)(C)C(C)(C)O2 . Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters is a significant reaction involving this compound . This reaction is part of a broader class of transformations that include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 167-170 °C (lit.) .科学的研究の応用

Drug Design and Synthesis

This compound is utilized in the design of new pharmaceuticals due to its ability to act as a boron carrier. Its structure allows for the creation of boron-containing drugs that can be used in neutron capture therapy , a targeted cancer treatment .

Organic Synthesis

As a boronic acid ester, it serves as a versatile building block in organic synthesis. It’s particularly useful in Suzuki coupling reactions , where it can help form carbon-carbon bonds, a fundamental step in constructing complex organic molecules .

Diagnostic Agents

The boronic acid moiety can bind to saccharides, which is beneficial for developing diagnostic agents. This property is exploited in the creation of sensors for glucose or other sugars , which are crucial in diabetes management .

Material Science

In material science, this compound can be used to modify surface properties. It’s applied in the development of smart materials that can respond to environmental changes, such as pH shifts .

Enzyme Inhibitors

Due to its ability to interact with enzymes that bind to substrates with diol groups, this compound is researched for its potential as an enzyme inhibitor . This has implications for treating diseases where enzyme regulation is necessary .

Polymer Chemistry

This compound is also significant in polymer chemistry, where it can be used to introduce boronate ester groups into polymers. This leads to the creation of polymers with unique properties , such as self-healing or responsiveness to stimuli .

Catalysis

In catalysis, the compound can be used to create catalytic systems for various chemical reactions. Its boronic ester group can interact with other molecules, facilitating reactions that are otherwise difficult to achieve .

Hydrolysis Studies

The susceptibility of this compound to hydrolysis at physiological pH is of interest. Studying its hydrolysis can provide insights into the stability of boronic esters in biological systems, which is crucial for their pharmacological applications .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21-11-12-8-9-13(10-14(12)20)19-24-17(4,5)18(6,7)25-19/h8-10H,11H2,1-7H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUVAJYHMCIQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)

![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)